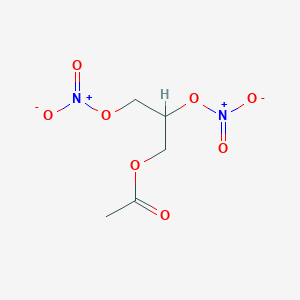
Urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl- is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Mécanisme D'action
The exact mechanism of action of urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl- is not fully understood. However, it is believed to act as a serotonin receptor antagonist, which may contribute to its anxiolytic and antidepressant effects.
Effets Biochimiques Et Physiologiques
Urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl- has been found to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects. It has also been found to have effects on various physiological systems such as the cardiovascular and immune systems.
Avantages Et Limitations Des Expériences En Laboratoire
Urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl- has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, which makes it a well-characterized compound. However, there are also limitations to its use in lab experiments. It has been found to have poor solubility in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl-. One potential direction is to further investigate its mechanism of action and how it interacts with various neurotransmitter systems in the brain. Another direction is to explore its potential therapeutic effects in the treatment of other neurological disorders such as bipolar disorder and post-traumatic stress disorder. Additionally, there is potential for the development of new derivatives of urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl- with improved solubility and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis method of urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl- involves the reaction of 2,3-dihydrodibenzo[b,e][1,4]thiazepin-5(1H)-one with hexyl isocyanate in the presence of a base such as sodium hydroxide. The resulting product is purified through recrystallization to obtain a white crystalline solid.
Applications De Recherche Scientifique
Urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl- has been studied for its potential applications in various scientific fields such as neuroscience, pharmacology, and biochemistry. It has been found to have potential therapeutic effects in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
Propriétés
Numéro CAS |
74797-26-5 |
|---|---|
Nom du produit |
Urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl- |
Formule moléculaire |
C21H26N2OS |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-hexylurea |
InChI |
InChI=1S/C21H26N2OS/c1-2-3-4-9-14-22-21(24)23-20-17-11-6-5-10-16(17)15-25-19-13-8-7-12-18(19)20/h5-8,10-13,20H,2-4,9,14-15H2,1H3,(H2,22,23,24) |
Clé InChI |
WOWUIZDCLQJAIJ-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
SMILES canonique |
CCCCCCNC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)



![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)


